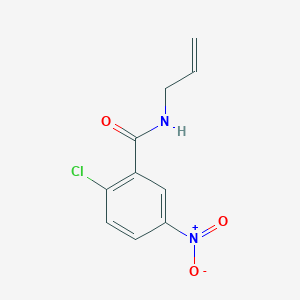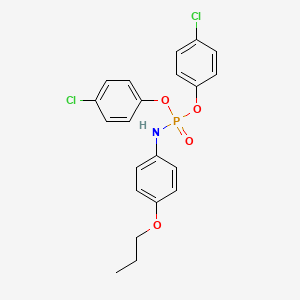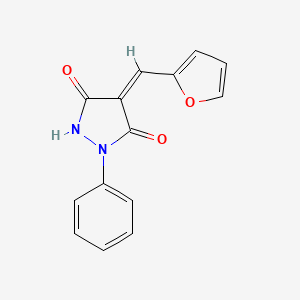
(5Z)-5-(3,4-dihydroxybenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one
説明
The compound (5Z)-5-(3,4-dihydroxybenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic molecule that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a thiazolidinone core with a 3,4-dihydroxybenzylidene and a 3,4-dimethylphenyl substituent, which contribute to its unique chemical and biological characteristics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(3,4-dihydroxybenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 3,4-dihydroxybenzaldehyde with 3,4-dimethylphenylthiosemicarbazide under acidic or basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which cyclizes to form the thiazolidinone ring. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acetic acid or hydrochloric acid
Temperature: 60-80°C
Reaction Time: 4-6 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and automated reactors could be employed to enhance efficiency.
化学反応の分析
Types of Reactions
(5Z)-5-(3,4-dihydroxybenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:
Oxidation: The dihydroxybenzylidene moiety can be oxidized to form quinones.
Reduction: The thiazolidinone ring can be reduced to form thiazolidines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) in the presence of a catalyst.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Thiazolidines and related derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
科学的研究の応用
(5Z)-5-(3,4-dihydroxybenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying enzyme interactions and cellular pathways.
Medicine: As a potential therapeutic agent for treating infections, inflammation, and cancer.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The compound exerts its effects through multiple mechanisms, depending on the biological target:
Antimicrobial Activity: Inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
Anti-inflammatory Activity: Inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase.
Anticancer Activity: Induction of apoptosis and inhibition of cell proliferation through interaction with specific molecular targets and pathways.
類似化合物との比較
(5Z)-5-(3,4-dihydroxybenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one: can be compared with other thiazolidinone derivatives, such as:
- (5Z)-5-(4-hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-5-(3,4-dimethoxybenzylidene)-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one
These compounds share a similar thiazolidinone core but differ in their substituents, which can significantly influence their biological activities and chemical properties. The unique combination of the 3,4-dihydroxybenzylidene and 3,4-dimethylphenyl groups in This compound
特性
IUPAC Name |
(5Z)-5-[(3,4-dihydroxyphenyl)methylidene]-3-(3,4-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3S2/c1-10-3-5-13(7-11(10)2)19-17(22)16(24-18(19)23)9-12-4-6-14(20)15(21)8-12/h3-9,20-21H,1-2H3/b16-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEXPGJTLJHCRQ-SXGWCWSVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)O)O)SC2=S)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)O)O)/SC2=S)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60367388 | |
| Record name | ZINC01207192 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60367388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
304861-28-7 | |
| Record name | NSC731221 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=731221 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ZINC01207192 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60367388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-ethoxy-6-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenol](/img/structure/B4951464.png)
![2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4951471.png)

![6-{[2-(4-biphenylyl)-2-oxoethyl]thio}-4-(4-butoxyphenyl)-5-cyano-2-methyl-N-phenylnicotinamide](/img/structure/B4951483.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B4951484.png)
![4-{[4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl]methyl}-1-[(3-methyl-1H-pyrazol-5-yl)methyl]piperidine trifluoroacetate](/img/structure/B4951501.png)
![phenyl 2-{[(2,4-dimethylphenyl)amino]carbonyl}-4-hydroxy-1-pyrrolidinecarboxylate](/img/structure/B4951509.png)
![N-[1-(1-adamantyl)ethyl]-2,5-dimethyl-3-furamide](/img/structure/B4951516.png)
methanone](/img/structure/B4951525.png)

![N-[2-[2-(2-iodophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid](/img/structure/B4951542.png)

![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[2-(2-pyrazinyl)ethyl]-2-indanecarboxamide](/img/structure/B4951575.png)

